(+)-BROMOCYCLEN
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Overview
Description
(+)-BROMOCYCLEN is a chiral compound known for its unique chemical properties and applications in various fields. It is a brominated derivative of cyclen, a macrocyclic compound that forms stable complexes with metal ions. The presence of the bromine atom and the chiral center in this compound contributes to its distinct reactivity and potential for use in asymmetric synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-BROMOCYCLEN typically involves the bromination of cyclen. One common method is the reaction of cyclen with bromine in the presence of a suitable solvent, such as acetonitrile or dichloromethane, under controlled temperature conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Another approach involves the use of N-bromosuccinimide (NBS) as the brominating agent. In this method, cyclen is dissolved in a solvent like chloroform, and NBS is added slowly to the solution. The reaction mixture is stirred at room temperature until the bromination is complete.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The bromination reaction is monitored using analytical techniques such as gas chromatography or high-performance liquid chromatography to ensure the desired product is obtained.
Chemical Reactions Analysis
Types of Reactions
(+)-BROMOCYCLEN undergoes various types of chemical reactions, including:
Oxidation: The bromine atom in this compound can be oxidized to form bromine oxide derivatives.
Reduction: Reduction of this compound can lead to the removal of the bromine atom, yielding cyclen.
Substitution: The bromine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia are employed for substitution reactions.
Major Products
Oxidation: Bromine oxide derivatives.
Reduction: Cyclen.
Substitution: Hydroxyl or amino derivatives of cyclen.
Scientific Research Applications
(+)-BROMOCYCLEN has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry to form stable complexes with metal ions. It is also employed in asymmetric synthesis and catalysis.
Biology: Investigated for its potential as a chelating agent in biological systems, particularly in the study of metalloenzymes.
Medicine: Explored for its potential use in drug delivery systems and as a diagnostic agent in medical imaging.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (+)-BROMOCYCLEN involves its ability to form stable complexes with metal ions. The bromine atom and the chiral center play a crucial role in its reactivity and selectivity. The compound can coordinate with metal ions through its nitrogen atoms, forming stable chelates. These metal complexes can then participate in various catalytic and synthetic processes, enhancing the efficiency and selectivity of the reactions.
Comparison with Similar Compounds
(+)-BROMOCYCLEN can be compared with other brominated macrocyclic compounds and cyclen derivatives. Some similar compounds include:
Cyclen: The parent compound of this compound, lacking the bromine atom.
Tetraazacyclododecane: Another macrocyclic compound with similar chelating properties.
Brominated crown ethers: Compounds with similar bromine substitution but different ring structures.
The uniqueness of this compound lies in its chiral center and the presence of the bromine atom, which confer distinct reactivity and potential for use in asymmetric synthesis and catalysis.
Properties
CAS No. |
158593-05-6 |
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Molecular Formula |
C8H5BrCl6 |
Molecular Weight |
393.75 |
Origin of Product |
United States |
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